Diethyl Ethyl-d5-phenylmalonate

Vue d'ensemble

Description

Diethyl Ethyl-d5-phenylmalonate is a labeled analogue of Diethyl Ethylphenylmalonate, which is used in the synthesis of barbiturate compounds displaying pharmacological properties . This compound is particularly significant in scientific research due to its unique isotopic properties, making it a valuable tool for studying metabolic pathways and drug metabolism.

Méthodes De Préparation

The synthesis of Diethyl Ethyl-d5-phenylmalonate typically involves the following steps:

Neutralization and Substitution: Phenylacetic acid is neutralized with an alkali, followed by the addition of zinc cyanide to perform a substitution reaction.

Esterification: The resulting phthalic acid undergoes esterification with ethanol to form diethyl phenylmalonate.

Alkylation: The diester is then subjected to an alkylation reaction with bromoethane to obtain this compound.

This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .

Analyse Des Réactions Chimiques

Diethyl Ethyl-d5-phenylmalonate undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium ethoxide.

Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Alkylation: Typically performed using alkyl halides like bromoethane.

The major products formed from these reactions include various substituted malonates and barbiturate intermediates .

Applications De Recherche Scientifique

Diethyl Ethyl-d5-phenylmalonate is extensively used in scientific research for:

Metabolic Pathway Studies: Its isotopic labeling allows for detailed tracking of metabolic processes.

Drug Metabolism Research: Used to study the pharmacokinetics and dynamics of barbiturate compounds.

Synthetic Chemistry: Serves as a precursor in the synthesis of various pharmacologically active compounds.

Mécanisme D'action

The mechanism of action of Diethyl Ethyl-d5-phenylmalonate involves its role as a precursor in the synthesis of barbiturates. These barbiturates act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in sedative and hypnotic effects, making them useful in medical applications such as anesthesia and treatment of epilepsy .

Comparaison Avec Des Composés Similaires

Diethyl Ethyl-d5-phenylmalonate is unique due to its isotopic labeling, which distinguishes it from other similar compounds such as:

Diethyl Phenylmalonate: Used in the synthesis of barbiturates but lacks isotopic labeling.

Diethyl Methylmalonate: Another malonate ester used in organic synthesis but with different substituents.

Dimethyl Malonate: A simpler ester used in various chemical reactions but without the phenyl group.

These comparisons highlight the specific applications and advantages of this compound in scientific research.

Activité Biologique

Diethyl ethyl-d5-phenylmalonate is an isotopically labeled derivative of diethyl phenylmalonate, which is known for its applications in organic synthesis and potential biological activities. This compound has garnered attention due to its structural properties and the implications of its isotopic labeling in pharmacological studies.

Chemical Structure and Properties

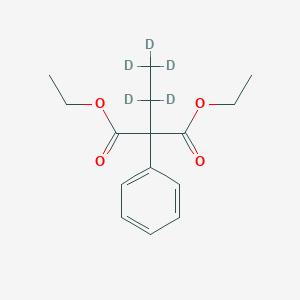

This compound is characterized by the presence of a phenyl group attached to a malonate backbone, with deuterium (d5) isotopes incorporated into the ethyl groups. The molecular formula can be represented as , with specific isotopic labeling enhancing its utility in tracing studies and metabolic investigations.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neuroprotective Effects : Research indicates that derivatives of phenylmalonate exhibit neuroprotective properties, particularly through mechanisms involving monoamine oxidase (MAO) inhibition. This action is crucial in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, where MAO-B inhibitors are sought for therapeutic development .

- Synthesis of Pharmaceuticals : Diethyl phenylmalonate is a key intermediate in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital. The isotopic labeling with deuterium aids in understanding metabolic pathways and drug interactions within biological systems .

1. Neuroprotective Applications

A study highlighted the potential of compounds similar to this compound to inhibit MAO-B, thereby increasing dopamine availability in the brain. This mechanism is pivotal for developing treatments aimed at mitigating symptoms of neurodegenerative diseases .

2. Enantioselective Hydrolysis

In a study focusing on the enantioselective hydrolysis of prochiral diethyl malonates, including derivatives like this compound, researchers achieved high enantioselectivities (up to 96% ee) using pig liver esterase as a catalyst. This finding underscores the compound's relevance in asymmetric synthesis, which is essential for producing chiral drugs .

Data Summary

Propriétés

IUPAC Name |

diethyl 2-(1,1,2,2,2-pentadeuterioethyl)-2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVDBARWFJWEB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.